(S)-2-(氯甲基)吡咯烷

描述

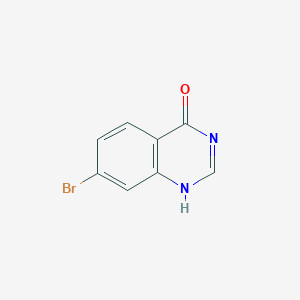

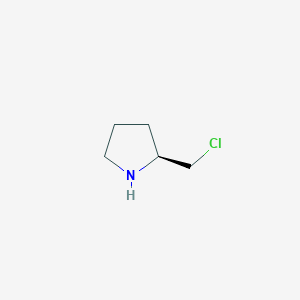

(S)-2-(Chloromethyl)pyrrolidine, also known as CMP, is a chiral building block molecule that is used in the synthesis of various pharmaceuticals and agrochemicals. The molecule is a pyrrolidine derivative that contains a chlorine atom attached to the carbon atom adjacent to the nitrogen atom in the pyrrolidine ring. The synthesis of CMP is an important area of research in organic chemistry, and the molecule has a wide range of applications in the pharmaceutical industry.

科学研究应用

有机合成中的砌块

“(S)-2-(氯甲基)吡咯烷”被用作合成各种有机化合物的砌块 . 它是一种用途广泛的化合物,可用于合成各种其他化学品。

酮和醛的活化

该化合物用于活化酮和醛以进行亲核加成 . 这意味着它可以帮助促进这些化合物与亲核试剂之间的反应,亲核试剂是向化学键提供电子对的物质。

促进醛醇缩合

“(S)-2-(氯甲基)吡咯烷”用于通过形成烯胺来促进酮和醛的醛醇缩合 . 醛醇缩合是有机化学中的一个关键反应,用于形成碳碳键和更大的分子。

手性吡咯烷官能化金属有机框架 (MOFs) 的合成

手性吡咯烷官能化 MOFs 已使用 “(S)-2-(氯甲基)吡咯烷”合成 . 这些 MOFs 可用于各种应用,包括气体储存、分离和催化。

共价有机框架 (COFs) 的合成

“(S)-2-(氯甲基)吡咯烷”也已用于共价有机框架 (COFs) 的合成 . COFs 是一类多孔聚合物,在气体储存、催化和药物输送等领域具有潜在应用。

天然产物的合成

该化合物已用于合成广泛的吡咯烷、吡咯烷和吲哚利啶类天然产物 . 这些天然产物在药物化学和药物发现中具有各种应用。

安全和危害

作用机制

Target of Action

(S)-2-(Chloromethyl)pyrrolidine is a chiral substituted pyrrolidine . Pyrrolidines are key elements in various biologically active molecules and are therefore valuable synthetic targets It’s known that chiral substituted pyrrolidines play a significant role in the synthesis of biologically active molecules .

Mode of Action

It’s known that chiral substituted pyrrolidines, such as (s)-2-(chloromethyl)pyrrolidine, are used in the application of kinetic resolution . Kinetic resolution is a method of producing enantiomerically pure compounds .

Biochemical Pathways

It’s known that chiral substituted pyrrolidines are key elements in various biologically active molecules . Therefore, it can be inferred that (S)-2-(Chloromethyl)pyrrolidine may influence the biochemical pathways associated with these molecules.

Pharmacokinetics

It’s known that the design and chemistry of a compound can influence its drug-metabolism and pharmacokinetics .

Result of Action

It’s known that chiral substituted pyrrolidines are key elements in various biologically active molecules . Therefore, it can be inferred that (S)-2-(Chloromethyl)pyrrolidine may have a significant impact on the function of these molecules.

Action Environment

It’s known that the environment plays a key role in the development, transmission, and spread of antimicrobial resistance . Therefore, it can be inferred that environmental factors may also influence the action of (S)-2-(Chloromethyl)pyrrolidine.

属性

IUPAC Name |

(2S)-2-(chloromethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClN/c6-4-5-2-1-3-7-5/h5,7H,1-4H2/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFINMADAIKCLDI-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80544578 | |

| Record name | (2S)-2-(Chloromethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80544578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179116-00-8 | |

| Record name | (2S)-2-(Chloromethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80544578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of (S)-2-(Chloromethyl)pyrrolidine in the synthesis of pyrrolo[2,1-c][1,4]benzothiazepine derivatives?

A1: (S)-2-(Chloromethyl)pyrrolidine serves as a crucial building block in the synthesis of pyrrolo[2,1-c][1,4]benzothiazepine derivatives []. Specifically, it reacts with bis(2-chlorocarbonylphenyl) disulfide to form (S)-bis[2-[[2-(chloromethyl)-1-pyrrolidinyl]carbonyl]phenyl] disulfide. This disulfide intermediate can then be directly reduced using sodium borohydride to yield the desired 5-oxo-2,3,11,11a-tetrahydro-1H,5H-pyrrolo[2,1-c][1,4]benzothiazepine [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methyl-1H-pyrrolo[2,3-d]pyrimidine](/img/structure/B63665.png)

![Furo[3,2-c]oxepin-6(4H)-one,2-ethoxyhexahydro-,(2alpha,3abta,8aalpha)-(9CI)](/img/structure/B63669.png)

![Furo[2,3-b]pyridine-6-carbonitrile](/img/structure/B63673.png)